2-Amino-2-(3-iodophenyl)ethanol;hydrochloride

説明

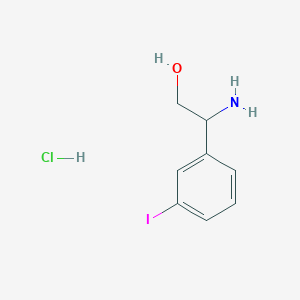

2-Amino-2-(3-iodophenyl)ethanol hydrochloride (CAS 1391408-53-9) is an ethanolamine derivative featuring a 3-iodophenyl substituent. Its molecular formula is C₈H₁₁ClINO, with a molecular weight of 299.54 g/mol . The compound’s structure comprises a chiral aminoethanol backbone, where the amino and hydroxyl groups are attached to adjacent carbons, and the phenyl ring is substituted with iodine at the meta position.

This compound is of interest in medicinal chemistry for its structural similarity to β-adrenergic receptor agonists and other bioactive ethanolamine derivatives. The iodine atom introduces unique physicochemical properties, including increased molecular weight and lipophilicity, which may enhance membrane permeability or receptor binding compared to lighter halogens .

特性

IUPAC Name |

2-amino-2-(3-iodophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHIZYOXOAPUIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-iodophenyl)ethanol;hydrochloride typically involves the reaction of 3-iodobenzaldehyde with nitromethane to form 3-iodo-β-nitrostyrene. This intermediate is then reduced to 3-iodophenylethylamine, which is subsequently reacted with ethylene oxide to yield 2-Amino-2-(3-iodophenyl)ethanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

化学反応の分析

Types of Reactions

2-Amino-2-(3-iodophenyl)ethanol;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products

Oxidation: Imines, nitriles

Reduction: Amines, alcohols

Substitution: Azides, thiols

科学的研究の応用

Biological Activities

Research indicates that 2-amino-2-(3-iodophenyl)ethanol;hydrochloride exhibits potential antimicrobial and anticancer properties. The interactions of the compound with biological targets are believed to involve:

- Hydrogen Bonding: Facilitated by the amino group.

- Halogen Bonding: Enabled by the iodophenyl group.

These interactions may significantly influence various biochemical pathways, contributing to its observed biological effects .

Applications in Pharmaceutical Research

-

Antimicrobial Research:

- Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

-

Anticancer Studies:

- Preliminary research suggests that this compound may induce apoptosis in cancer cells, indicating its potential as a therapeutic agent in oncology.

- Chemical Synthesis:

Case Studies

-

Antimicrobial Activity Study:

- A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for antibiotic development.

- Cancer Cell Line Research:

作用機序

The mechanism of action of 2-Amino-2-(3-iodophenyl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The presence of the iodine atom enhances its binding affinity and specificity towards certain targets.

類似化合物との比較

Structural Analogues with Halogen Variations

Halogen substitution significantly impacts molecular properties. Key examples include:

Key Observations :

- Iodine vs. Chlorine/Fluorine : The iodine atom increases molecular weight by ~79 g/mol compared to chlorine, contributing to higher lipophilicity (logP) . This may improve blood-brain barrier penetration but reduce aqueous solubility.

- Electron Effects : Fluorine’s electronegativity enhances hydrogen bonding, while iodine’s polarizability may strengthen van der Waals interactions in receptor binding .

Enantiomeric and Stereochemical Variations

Stereochemistry critically influences activity in ethanolamine derivatives:

- (S)-Enantiomer Specificity: The (S)-configuration of 2-amino-2-(3-iodophenyl)ethanol HCl is analogous to active enantiomers of β₂-agonists like SPFF (). In SPFF, the (-)-enantiomer exhibited superior bronchoprotective activity due to optimized receptor interactions .

- Comparison with (R)-Enantiomers: For 2-amino-2-(3-chlorophenyl)ethanol HCl, the (R)-enantiomer (CAS 1624261-51-3) shows distinct pharmacokinetic profiles, highlighting the need for enantiopure synthesis in drug development .

Substituent Position and Functional Group Effects

- Meta vs. Para Substitution: 2-Amino-2-(4-isopropylphenyl)ethanol () has a para-alkyl group, which increases steric bulk compared to the meta-iodo substituent. Para-substituted derivatives often show altered receptor selectivity . 3-Methoxy and 5-tert-Butyl Derivatives: 2-Amino-2-(5-tert-butyl-2-methoxy-phenyl)ethanol HCl () demonstrates how electron-donating groups (e.g., methoxy) and bulky substituents can enhance metabolic stability and receptor affinity .

生物活性

2-Amino-2-(3-iodophenyl)ethanol; hydrochloride is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features an amino group, an iodophenyl moiety, and a hydroxyl group, which contribute to its diverse interactions with biological systems.

The molecular formula of 2-Amino-2-(3-iodophenyl)ethanol; hydrochloride is C9H10ClIN. The presence of the iodine atom in the phenyl ring enhances its reactivity and biological activity through mechanisms such as halogen bonding and hydrogen bonding, which are critical for its interaction with biomolecules.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds via the amino group and halogen bonds through the iodophenyl group. These interactions can influence various biochemical pathways, affecting cellular processes such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains.

- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.

Biological Activity Data

Research has demonstrated that 2-Amino-2-(3-iodophenyl)ethanol; hydrochloride exhibits significant biological activities. Below is a summary of key findings:

Case Studies

Several studies have explored the biological activity of 2-Amino-2-(3-iodophenyl)ethanol; hydrochloride:

- Antimicrobial Study : In a study examining its antimicrobial properties, 2-Amino-2-(3-iodophenyl)ethanol; hydrochloride was tested against a range of bacterial strains. The compound demonstrated significant inhibition at concentrations ranging from 10 to 50 µM, indicating its potential as an antimicrobial agent.

- Cytotoxicity Assessment : In vitro cytotoxicity assays were conducted on human breast cancer cell lines, revealing that the compound induced apoptosis at concentrations above 25 µM. The mechanism was linked to the activation of caspase pathways, suggesting a targeted approach in cancer treatment.

- Pharmacological Evaluation : A pharmacological study assessed the compound's interaction with adenosine receptors, revealing that it acts as a partial agonist at A1 receptors, which may contribute to its anticancer effects by modulating cellular signaling pathways.

Research Findings

Recent research has focused on synthesizing derivatives of 2-Amino-2-(3-iodophenyl)ethanol; hydrochloride to enhance its biological activity. Modifications in the molecular structure have resulted in compounds with improved efficacy against specific targets:

- Derivatives with Enhanced Activity : Structural modifications have led to derivatives that exhibit increased potency in inhibiting β-glucuronidase activity, which is crucial for drug metabolism and detoxification processes.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Amino-2-(3-iodophenyl)ethanol hydrochloride with high yield and purity?

Methodological Answer:

- Step 1: Substitution Reactions

Start with a halogenated precursor (e.g., 3-iodobenzaldehyde) and perform nucleophilic substitution with ethanolamine derivatives. Use anhydrous conditions to minimize hydrolysis, as seen in analogous syntheses of chlorinated ethanolamine compounds . - Step 2: Reduction

Employ reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under inert atmospheres to stabilize intermediates. For example, LiAlH₄ in tetrahydrofuran (THF) at 0°C was effective in reducing ketone intermediates in related compounds . - Step 3: Hydrochloride Salt Formation

Precipitate the final product by reacting the free base with HCl gas in ethanol. Continuous flow reactors, as described for similar compounds, can enhance purity by minimizing side reactions .

Key Parameters for Optimization:

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Anhydrous THF or ethanol | |

| Reducing Agent | LiAlH₄ (0°C, inert atmosphere) | |

| Purification | Recrystallization (ethanol/water) |

Basic: Which analytical techniques are essential for characterizing 2-Amino-2-(3-iodophenyl)ethanol hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

Use ¹H and ¹³C NMR to confirm the presence of the ethanolamine backbone and iodophenyl group. For example, the aromatic protons in the 3-iodophenyl moiety typically resonate at δ 7.2–7.8 ppm, while the ethanolamine -NH₂ and -OH groups appear as broad singlets . - Mass Spectrometry (MS):

High-resolution MS (HRMS) or ESI-MS can validate the molecular ion peak (e.g., [M+H]⁺ for C₈H₁₀INOHCl, expected m/z = 326.94) and isotopic pattern due to iodine . - HPLC-Purity Analysis:

Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) ensures ≥95% purity, as applied to structurally similar aryl ethanolamine derivatives .

Advanced: How can enantiomeric resolution be achieved for stereoisomers of this compound?

Methodological Answer:

- Chiral Chromatography:

Use a chiral stationary phase (e.g., Chiralpak IA or IB) with hexane/isopropanol (80:20) to separate enantiomers. This method resolved (R)- and (S)-isomers of analogous 2-amino-2-aryl ethanolamine hydrochlorides with >98% enantiomeric excess (ee) . - Diastereomeric Salt Formation:

React the racemic mixture with a chiral resolving agent (e.g., L-tartaric acid) in ethanol. Differential crystallization of diastereomers was successful for related compounds .

Advanced: What experimental designs are recommended to assess biological activity in vitro?

Methodological Answer:

- Receptor Binding Assays:

Screen for interactions with aminergic receptors (e.g., adrenergic or dopaminergic receptors) using radioligand displacement assays. For example, incubate the compound with ³H-labeled antagonists (e.g., ³H-raclopride for dopamine D2 receptors) and measure IC₅₀ values . - Enzyme Inhibition Studies:

Test inhibitory effects on monoamine oxidases (MAOs) using a fluorometric assay with kynuramine as a substrate. Monitor fluorescence (λex = 310 nm, λem = 400 nm) to quantify MAO-A/MAO-B activity .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations:

Simulate the compound’s interaction with lipid bilayers to predict blood-brain barrier (BBB) permeability. Tools like GROMACS with CHARMM36 force fields have been used for similar ethanolamine derivatives . - ADMET Prediction:

Use software like SwissADME or ADMETLab to estimate solubility, CYP450 inhibition, and toxicity. For instance, logP values <3.0 suggest favorable absorption, while CYP2D6 inhibition risks can be flagged early .

Advanced: How should researchers address contradictory data in reaction yields across different synthetic routes?

Methodological Answer:

- Root-Cause Analysis:

Compare reaction conditions (e.g., solvent polarity, temperature) from conflicting studies. For example, yields dropped from 85% to 60% when THF replaced DMF in analogous syntheses due to reduced solubility of intermediates . - Design of Experiments (DoE):

Apply factorial design to test variables (e.g., temperature, catalyst loading). A 2³ factorial study identified oxygen sensitivity as a critical factor in reductive amination steps for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。